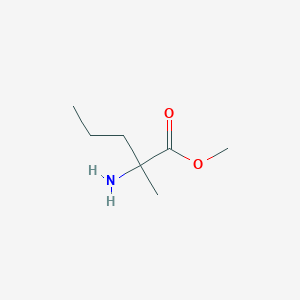

Methyl 2-amino-2-methylpentanoate

Description

Significance of Alpha-Methyl Alpha-Amino Acid Esters as Chiral Building Blocks

Naturally occurring alpha-amino acids are fundamental chiral building blocks in organic synthesis, providing a readily available source of stereochemical complexity. medchemexpress.com The introduction of a second substituent, such as a methyl group, at the alpha-carbon creates an α,α-disubstituted amino acid derivative. These so-called "α-methyl amino acids" are particularly useful for engineering specific three-dimensional structures in peptides and other complex molecules. nih.gov

When incorporated into peptide chains, these modified amino acids act as potent inducers of helical secondary structures, such as 3₁₀-helices. nih.gov This conformational constraint arises from the steric hindrance imposed by the additional alpha-substituent. This ability to control molecular shape is crucial in the design of peptidomimetics and other bioactive compounds where a specific conformation is necessary for biological activity. The ester form of these amino acids, such as alpha-methyl alpha-amino acid esters, serves as a key intermediate in these synthetic pathways, often facilitating purification and coupling reactions.

Overview of Non-Proteinogenic Alpha,Alpha-Disubstituted Amino Acid Derivatives

The twenty-two proteinogenic amino acids are those naturally encoded by the genetic code for protein synthesis. nih.gov However, a vast number of "non-proteinogenic" amino acids exist, which are not part of this standard set but play significant roles in biochemistry and pharmacology. nih.govechemi.com Among these, the alpha,alpha-disubstituted amino acids are a prominent family.

These compounds are defined by the presence of two substituents on the alpha-carbon, the carbon atom adjacent to the carboxyl group. nih.gov This structural feature makes them distinct from typical proteinogenic amino acids, which, with the exception of glycine (B1666218), have one hydrogen and one side-chain substituent at this position. The presence of two non-hydrogen substituents at the alpha-carbon introduces significant conformational constraints, making them valuable tools for studying peptide structure and function. nih.gov Thousands of such compounds can be synthesized in the laboratory, expanding the chemical diversity available for creating novel molecules and materials. nih.gov

Methyl 2-amino-2-methylpentanoate

While the broader class of α-methyl α-amino acid esters is well-documented, detailed research findings and physicochemical data specifically for this compound are limited in publicly accessible literature. However, substantial information is available for its parent compound, 2-amino-2-methylpentanoic acid . The properties of this parent acid provide a foundational understanding of the core structure from which the methyl ester is derived.

Physicochemical Properties of 2-amino-2-methylpentanoic acid

The fundamental characteristics of the parent acid are summarized below. These properties are computationally derived and sourced from chemical databases.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₂ | nih.gov |

| Molecular Weight | 131.17 g/mol | nih.govnih.gov |

| IUPAC Name | 2-amino-2-methylpentanoic acid | nih.gov |

| CAS Number | 5455-33-4 | nih.gov |

| InChIKey | HBJGLYBWNNQMOW-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | CCCC(C)(C(=O)O)N | nih.gov |

Note: The data in this table pertains to the parent acid, 2-amino-2-methylpentanoic acid, and not the methyl ester.

Synthesis

A common and direct method for preparing amino acid methyl esters is through the esterification of the corresponding amino acid. For this compound, this would involve the reaction of 2-amino-2-methylpentanoic acid with methanol (B129727) in the presence of an acid catalyst. A widely used and efficient method employs trimethylchlorosilane (TMSCl) in methanol at room temperature, which has been shown to convert various amino acids into their methyl ester hydrochlorides in good to excellent yields. This approach is operationally simple and compatible with a range of aliphatic and aromatic amino acids.

Detailed Research Findings

Specific research focused solely on this compound is not extensively available. However, research on the parent acid, 2-amino-2-methylpentanoic acid (also known as α-methyl-norvaline), and related α,α-disubstituted amino acids highlights their importance. These compounds are primarily investigated for their ability to introduce conformational rigidity into peptides. This structural control is a key strategy in the development of enzyme inhibitors and other pharmacologically active peptides, where a stable, well-defined three-dimensional shape is essential for potent and selective binding to biological targets.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-2-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-5-7(2,8)6(9)10-3/h4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEMIMRGLBPPLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Amino 2 Methylpentanoate and Analogues

Established Synthetic Routes to Alpha-Amino Esters

The synthesis of α-amino esters is a cornerstone of organic chemistry, providing access to the building blocks of peptides and a wide array of other biologically active molecules and chiral intermediates. nih.gov Over the years, a variety of methods have been developed, ranging from classical approaches to more modern, efficient protocols.

Strecker Synthesis and its Derivatives for Alpha-Amino Nitrile Intermediates

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a venerable and highly versatile method for the preparation of α-amino acids. wikipedia.orgyoutube.com The reaction typically involves the one-pot, three-component condensation of a carbonyl compound (an aldehyde or ketone), ammonia (B1221849), and a cyanide source to yield an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. wikipedia.orgjocpr.com For the synthesis of α,α-disubstituted amino acids like 2-amino-2-methylpentanoic acid, a ketone is used as the starting carbonyl compound. wikipedia.org The resulting amino acid can then be esterified to produce the desired methyl ester.

Mechanistic Investigations of the Strecker Reaction

The mechanism of the Strecker synthesis is generally understood to proceed in two main stages. wikipedia.orgmasterorganicchemistry.com

Stage 1: Formation of the α-aminonitrile

Imine/Iminium Ion Formation: The reaction initiates with the reaction between the carbonyl compound and ammonia. In the presence of an acid catalyst (often from an ammonium (B1175870) salt like NH4Cl), the carbonyl oxygen is protonated, enhancing its electrophilicity. Ammonia then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule lead to the formation of an imine or, more likely under acidic conditions, its protonated form, the iminium ion. masterorganicchemistry.commasterorganicchemistry.com

Cyanide Addition: The cyanide ion, a potent nucleophile, then attacks the electrophilic carbon of the iminium ion. wikipedia.orgmasterorganicchemistry.com This step forms the crucial carbon-carbon bond and results in the formation of the α-aminonitrile. masterorganicchemistry.com

Stage 2: Hydrolysis of the α-aminonitrile

The α-aminonitrile intermediate is subsequently hydrolyzed to the corresponding α-amino acid. This transformation is typically carried out under acidic conditions. masterorganicchemistry.commasterorganicchemistry.com The nitrile nitrogen is protonated, making the nitrile carbon more susceptible to nucleophilic attack by water. wikipedia.org A series of proton transfers and further attack by water lead to the eventual elimination of ammonia and the formation of the carboxylic acid group, yielding the final α-amino acid. wikipedia.orgmasterorganicchemistry.com

One-Pot and Multicomponent Adaptations

The inherent multicomponent nature of the Strecker synthesis makes it highly amenable to one-pot procedures, which offer significant advantages in terms of operational simplicity and efficiency. jocpr.comresearchgate.net Numerous modern adaptations have focused on the development of new catalysts and reaction conditions to improve yields, shorten reaction times, and expand the substrate scope. jocpr.com

For instance, various Lewis acids and other catalysts have been employed to promote the reaction, including scandium(III) triflate, indium(III) chloride, and montmorillonite (B579905) KSF clay. organic-chemistry.org The use of recyclable catalysts has also been an area of active research, with examples such as pyridine (B92270) dicarboxylic acid guanidine–cobalt complexes and uranyl acetate (B1210297) showing good activity and recyclability. jocpr.com These catalysts facilitate the three-component coupling of aldehydes, amines, and potassium cyanide to produce α-aminonitriles in high yields. jocpr.com

The development of solvent-free conditions and the use of greener solvents like water further enhance the practicality and environmental credentials of the Strecker reaction. researchgate.netorganic-chemistry.org

Abiotic Synthesis and Prebiotic Chemistry Contexts of the Strecker Reaction

The Strecker synthesis holds a significant place in the field of prebiotic chemistry, as it provides a plausible pathway for the abiotic formation of amino acids on the early Earth and in extraterrestrial environments. researchgate.netacs.orgnih.gov The reaction utilizes simple, prebiotically plausible precursors such as aldehydes, ammonia, and hydrogen cyanide, which were likely present on the primordial Earth. youtube.comresearchgate.net

The detection of amino acids in meteorites has led to the hypothesis that the Strecker reaction could be a key mechanism for their formation in such environments. researchgate.netaanda.org Laboratory experiments simulating astrophysical-like conditions have demonstrated that aminoacetonitrile, a precursor to glycine (B1666218), can be formed via the Strecker pathway. aanda.org Computational studies using ab initio methods have further explored the reaction mechanism, thermodynamics, and kinetics of the Strecker synthesis of glycine, providing a deeper understanding of this crucial step in the emergence of life. acs.orgnih.gov These investigations support the role of the Strecker synthesis as a robust and fundamental process in chemical evolution. researchgate.net

Other Classical and Modern Esterification Approaches

Once the α-amino acid, such as 2-amino-2-methylpentanoic acid, is synthesized, the final step is esterification to yield the methyl ester. Several methods are available for this transformation.

A common and straightforward method involves reacting the amino acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or gaseous hydrochloric acid. nih.govgoogle.com The reaction is typically heated to drive the equilibrium towards the ester product. google.com Variations of this method aim to improve yields and simplify the work-up procedure. For example, a process involving the continuous addition of alcohol while distilling it from the reaction mixture has been shown to significantly improve the yield of amino acid esters. google.com

Another effective reagent for the esterification of amino acids is trimethylchlorosilane (TMSCl) in methanol (B129727). nih.gov This system allows for the convenient preparation of amino acid methyl ester hydrochlorides at room temperature in good to excellent yields for a wide range of natural and synthetic amino acids. nih.gov

Other reagents and catalysts that have been employed for the esterification of N-protected amino acids include carbodiimides in the presence of 4-(dimethylamino)pyridine (DMAP). acs.org Additionally, solid acid catalysts like ultrastable zeolite Y have been shown to be effective for the esterification of α-amino acids with methanol under elevated temperatures and pressures. acs.org A process utilizing chlorosulphonic acid to generate a hydrosulphate in situ has also been developed for the esterification of amino acids and peptides. google.com

Table 1: Comparison of Esterification Methods for α-Amino Acids

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | Alcohol, H₂SO₄ or HCl | Reflux | Inexpensive reagents | Can have low to moderate yields, harsh conditions google.com |

| Trimethylchlorosilane | Alcohol, TMSCl | Room Temperature | High yields, mild conditions, simple workup nih.gov | Stoichiometric use of TMSCl |

| Carbodiimide/DMAP | Alcohol, DCC/EDC, DMAP | Room Temperature | Mild conditions | Typically used for N-protected amino acids, potential for racemization acs.org |

| Solid Acid Catalyst | Alcohol, Zeolite Y | 100-130 °C, 15-20 bar | Catalytic, avoids stoichiometric salt formation | High temperature and pressure required acs.org |

| Chlorosulphonic Acid | Alcohol, Chlorosulphonic Acid | - | Efficient | Generates HCl as a byproduct google.com |

Asymmetric Synthesis of Alpha-Methyl Alpha-Amino Esters

The synthesis of enantiomerically pure α-methyl α-amino esters is of great importance, as the stereochemistry at the α-carbon often dictates the biological activity of the molecule. While the classical Strecker synthesis yields a racemic mixture, significant efforts have been directed towards the development of asymmetric variants. wikipedia.orgyoutube.com

One approach involves the use of a chiral auxiliary or a chiral catalyst in the Strecker reaction. jk-sci.com For example, chiral ligands can be used to create an asymmetric environment around a metal catalyst, leading to the preferential formation of one enantiomer of the α-aminonitrile. organic-chemistry.org

Another strategy for accessing enantiomerically enriched α,α-disubstituted amino acids is through the electrophilic alkylation of enolates derived from chiral Schiff bases of amino acid esters. nih.gov However, the creation of a quaternary stereocenter via this method can be challenging due to steric hindrance. nih.gov

More recent approaches have utilized biocatalysis. Imine reductases (IREDs) have been employed for the asymmetric synthesis of N-substituted α-amino esters from α-ketoesters and amines with high yields and excellent enantioselectivities. nih.gov The Schmidt rearrangement of optically active α,α-disubstituted β-keto esters provides another route to α-alkylated α-amino acids with high optical purity. umn.edu

Tandem reactions have also emerged as a powerful tool. For instance, the asymmetric synthesis of α-allyl-α-aryl α-amino acids has been achieved through a three-component coupling of α-iminoesters, Grignard reagents, and cinnamyl acetate. nih.govacs.org This method generates a highly reactive enolate in situ, which then undergoes a stereoselective allylation. nih.gov While this specific example does not produce an α-methyl group, the principle could potentially be adapted.

Biocatalytic Strategies for Enantioselective Formation

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. Enzymes, functioning as chiral catalysts, can facilitate the production of specific enantiomers of complex molecules like α,α-disubstituted amino acids.

Enzymatic Resolution and Deracemization Processes

Enzymatic kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. For α-amino acid esters, this is commonly achieved through enantioselective hydrolysis catalyzed by hydrolases such as lipases and proteases. nih.govnih.gov In this process, the enzyme selectively hydrolyzes one enantiomer of the racemic ester to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. The resulting acid and ester can then be separated. Lipoprotein lipase (B570770) from Burkholderia sp., for example, has been used for the highly efficient resolution of α-sulfinyl esters, achieving a selectivity factor (E) of over 1000. nih.gov

Deracemization processes are more advanced as they can theoretically convert a racemic mixture entirely into a single desired enantiomer, thus overcoming the 50% yield limit of traditional kinetic resolution. nih.gov A common strategy involves the stereoselective oxidation of one enantiomer by an amino acid oxidase, followed by a non-selective reduction of the resulting imine back to the racemic amine, allowing for continuous resolution. nih.govnih.gov More sophisticated one-pot, multi-enzyme cascade systems can achieve deracemization by coupling a stereoselective oxidase with a stereoselective reductase (like an IRED), or by using amino acid racemases that interconvert the enantiomers. d-aminoacids.com

Transition-Metal Catalyzed Enantioselective Transformations

Transition-metal catalysis provides a powerful and versatile platform for the asymmetric synthesis of α,α-disubstituted amino acids, offering access to a wide range of products with high enantiopurity.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of enantioselective synthesis. For α,α-disubstituted amino acids, this typically involves the hydrogenation of a prochiral precursor like a dehydroamino acid derivative or an α-imino ester. Nickel-catalyzed asymmetric hydrogenation of cyclic N-sulfonyl ketimino esters has been shown to be highly efficient, affording chiral α-amino acid derivatives in excellent yields (97–99%) and with high enantioselectivities (90 to >99% ee). rsc.org Similarly, cobalt-based catalysts have been developed for the asymmetric hydrogenation of α-primary amino ketones to produce chiral amino alcohols, demonstrating the utility of earth-abundant metals in these transformations. acs.org These methods often allow for reactions to be performed on a gram scale with low catalyst loading, highlighting their practical applicability. rsc.org

Nickel-Catalyzed Enantioconvergent Coupling Reactions

Nickel-catalyzed enantioconvergent cross-coupling reactions represent a highly effective strategy for synthesizing unnatural α-amino acids. nih.gov This approach utilizes a chiral nickel catalyst to couple racemic α-halo amino acid derivatives with various nucleophiles, such as alkylzinc reagents. nih.gov A key advantage of this method is its "enantioconvergent" nature, where both enantiomers of the racemic starting material are converted into a single enantiomer of the product, enabling theoretical yields up to 100%. nih.gov

These reactions proceed under mild conditions and exhibit broad functional group tolerance, including air and moisture tolerance, which is a significant practical advantage. nih.gov The method has been successfully applied to couple racemic alkyl halides with alkylzinc reagents to afford a wide array of protected unnatural α-amino acids in good yield and high enantiomeric excess. nih.gov This strategy complements other asymmetric methods and provides a versatile route to valuable intermediates for bioactive compounds. nih.govnih.gov

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis is a cornerstone in the asymmetric construction of α,α-disubstituted amino acids. This strategy involves the temporary incorporation of a chiral molecule that directs the stereochemical outcome of a bond-forming reaction at the α-carbon.

Applications of Chiral Bislactim Ethers

A prominent and widely utilized chiral auxiliary-based method is the Schöllkopf bislactim ether approach. wikipedia.orgdrugfuture.com This methodology employs a cyclic dipeptide, typically formed from glycine and a chiral amino acid like L-valine, which is subsequently converted to its corresponding bislactim ether. wikipedia.orgdrugfuture.com Deprotonation of the prochiral center of the glycine unit with a strong base, such as n-butyllithium, generates a planar enolate. wikipedia.org The bulky side chain of the chiral auxiliary (e.g., the isopropyl group of valine) effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. wikipedia.org

This diastereoselective alkylation is the key step in establishing the quaternary stereocenter. For the synthesis of analogues of Methyl 2-amino-2-methylpentanoate, a sequential alkylation strategy can be employed. First, the bislactim ether derived from cyclo(L-Val-Ala) is lithiated and alkylated with a propyl halide. The second alkyl group, a methyl group in this case, is already present in the alanine (B10760859) residue. This process generally achieves high diastereoselectivity, often exceeding 95% de. uni-konstanz.de The final step involves acidic hydrolysis of the alkylated bislactim ether, which cleaves the auxiliary and yields the desired α,α-disubstituted amino acid methyl ester, while allowing for the recovery of the chiral auxiliary. wikipedia.orgdrugfuture.com

Table 1: Diastereoselective Alkylation of Valine-Alanine Bislactim Ether for the Synthesis of (R)-α-Methyl-α-amino Acid Methyl Esters

| Electrophile (R-X) | Product (R-Alkyl Group) | Yield (%) | Diastereomeric Excess (de, %) | Reference |

|---|---|---|---|---|

| Propyl iodide | Propyl | 78 | >95 | uni-konstanz.de |

| Allyl bromide | Allyl | 85 | >95 | uni-konstanz.de |

| Benzyl bromide | Benzyl | 91 | >95 | uni-konstanz.de |

Use of Alpha-Amino Acids as Chiral Auxiliaries in Multi-Component Reactions

Alpha-amino acids themselves can serve as effective chiral auxiliaries in multicomponent reactions, such as the Ugi and Strecker reactions, to generate stereochemically defined amino acid derivatives.

In the Ugi five-center, four-component reaction (U-5C-4CR) , a chiral α-amino acid can be used as the amine component. This reaction, involving an aldehyde, a carboxylic acid, and an isocyanide, leads to the formation of α-aminoacyl amide derivatives. The stereocenter of the starting amino acid can influence the stereochemical outcome of the newly formed α-amino acid unit, although the degree of diastereoselectivity can be variable. researchgate.net For instance, a bicyclic β-amino acid has been developed as a highly selective chiral auxiliary for an intramolecular Ugi reaction, affording α-amino acid derivatives of both D- and L-series with high stereoselectivity. nih.gov

The asymmetric Strecker reaction provides another avenue where amino acid derivatives can act as chiral auxiliaries. In a notable example, (R)-phenylglycine amide is used as the chiral auxiliary. The reaction between an aldehyde (e.g., pivaldehyde), the chiral auxiliary, and a cyanide source is accompanied by a crystallization-induced asymmetric transformation. acs.org This process allows for one diastereomer of the resulting α-amino nitrile to selectively precipitate from the reaction mixture, leading to very high diastereomeric ratios (>99:1) and good yields. acs.org Subsequent hydrolysis of the diastereomerically pure α-amino nitrile provides the target enantiomerically enriched α-amino acid. acs.org

Table 2: Asymmetric Strecker Reaction of Pivaldehyde using (R)-Phenylglycine Amide

| Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Methanol | 23 | 85 | 56:44 | acs.org |

| Methanol/Water (1:1) | 23 | 69 | 81:19 | acs.org |

| Water | 60 | 93 | >99:1 | acs.org |

Organocatalytic and Small Molecule Catalysis for Asymmetric Induction

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of α,α-disubstituted α-amino acids, avoiding the use of metal catalysts. A key development in this area is the use of chiral diarylprolinol silyl (B83357) ethers to catalyze the diastereo- and enantioselective nucleophilic addition of racemic oxazolones to α,β-unsaturated aldehydes. acs.orgnih.gov

In this process, the organocatalyst activates the α,β-unsaturated aldehyde by forming a chiral iminium ion, while the oxazolone (B7731731) acts as the nucleophile. This reaction creates two new stereocenters with high levels of control. acs.orgnih.gov The reaction demonstrates broad scope, accommodating various substituents on both the oxazolone and the aldehyde, leading to the synthesis of a wide array of α,α-disubstituted α-amino acid derivatives. acs.orgacs.org The products can be obtained in good yields with moderate to very high diastereoselectivity and excellent enantioselectivity. acs.orgnih.gov

Table 3: Organocatalytic Michael Addition of Oxazolones to α,β-Unsaturated Aldehydes

| Oxazolone Substituent (R¹) | Aldehyde (R²) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Methyl | Cinnamaldehyde | 80 | 90:10 | 99 | acs.org |

| Phenyl | Cinnamaldehyde | 84 | 90:10 | 99 | acs.org |

| Methyl | Crotonaldehyde | 72 | 82:18 | 99 | acs.org |

Synthesis of Alpha,Alpha-Disubstituted Amino Acid Esters via Carbon-Carbon Coupling

The direct formation of carbon-carbon bonds at the α-position of an amino acid precursor is a highly convergent approach to α,α-disubstituted amino acid esters.

One effective method involves the phase-transfer catalytic (PTC) alkylation of a glycine imine Schiff base. nih.govnih.gov Achiral nickel(II) complexes of glycine-derived Schiff bases serve as excellent glycine enolate equivalents. nih.govnih.gov In the presence of a chiral phase-transfer catalyst, such as a Cinchona alkaloid derivative, these complexes can be sequentially alkylated. acs.org For example, the mono-alkylation of the glycine imine followed by a second alkylation with a different alkyl halide allows for the construction of the quaternary stereocenter with high enantioselectivity. This method is practical and can be applied to the synthesis of a wide variety of α,α-disubstituted amino acids with high yields and enantiomeric excesses, often exceeding 90%. nih.govacs.org

Another powerful strategy is the rhodium-catalyzed asymmetric conjugate addition of organoboron reagents to dehydroalanine (B155165) derivatives. organic-chemistry.org In this reaction, a rhodium complex, in conjunction with a chiral ligand, catalyzes the 1,4-addition of an aryl or vinyl boronic acid to an N-protected dehydroalanine ester. This reaction forms a C-C bond at the β-position, which, through subsequent transformations, can lead to α,α-disubstituted systems. High yields and enantioselectivities (up to 95% ee) have been reported for the synthesis of protected α-amino esters using this methodology. organic-chemistry.org

Table 4: Asymmetric Phase-Transfer Catalyzed Alkylation of Glycine Imines

| Alkylating Agent | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Benzyl bromide | 0.1 | 98 | 99.9 | acs.org |

| p-Fluorobenzyl bromide | 0.1 | 90 | 99.6 | acs.org |

| m-Chlorobenzyl bromide | 0.1 | 94 | 83 | acs.org |

Stereochemical Characterization and Chiral Resolution

Enantiomeric Purity Assessment Methods

The accurate determination of the enantiomeric composition of methyl 2-amino-2-methylpentanoate is crucial. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful analytical techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. mdpi.com This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the resolution of chiral amines and amino acid esters. yakhak.org For α-amino acid esters, Chiralpak IA and Chiralpak AD-H columns have demonstrated superior performance. yakhak.org

The enantioselectivity can be influenced by several factors, including the nature of the analyte, the backbone structure of the CSP (cellulose or amylose), and the substituents on the phenyl moiety of the chiral selector. yakhak.org Generally, coated type CSPs show better enantiomeric separation than covalently bonded types. yakhak.org To enhance detection, especially for compounds lacking a strong chromophore, derivatization is often employed. Nitrobenzoxadiazole (NBD) derivatives of α-amino acid esters can be prepared to allow for sensitive fluorescence detection. yakhak.org The mobile phase, typically a mixture of hexane (B92381) and an alcohol like 2-propanol, is optimized to achieve the best separation. yakhak.org

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are also highly effective for the direct analysis of underivatized amino acids and their esters. sigmaaldrich.com These phases are compatible with a wider range of mobile phases, including aqueous and organic solvents, which is advantageous for polar and ionic compounds. sigmaaldrich.com The separation mechanism on these columns can involve a combination of ionic and hydrophobic interactions. nih.gov

Table 1: Examples of Chiral Stationary Phases for Amino Acid Ester Separation

| CSP Type | Chiral Selector | Typical Analytes |

| Polysaccharide-based | Amylose or Cellulose Phenylcarbamates | Derivatized α-amino acid esters |

| Macrocyclic Glycopeptide | Teicoplanin | Underivatized amino acids and esters |

| Crown Ether-based | (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid | α-amino acid methyl esters |

This table provides examples of CSP types and their applications in the separation of amino acid esters.

Capillary Electrophoresis (CE) with Chiral Selectors

Capillary electrophoresis (CE) offers a high-efficiency alternative for chiral separations. In this technique, a chiral selector is added to the background electrolyte. For the separation of β-methyl-amino acids, ligand-exchange CE using Cu(II) complexes of chiral ligands like L-4-hydroxyproline and its derivatives has proven effective. nih.gov This principle can be extended to α,α-disubstituted amino acid esters like this compound. The formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector-metal ion complex leads to different electrophoretic mobilities, enabling their separation. nih.gov Nearly baseline resolution for many compounds can be achieved by optimizing the composition of the background electrolyte. nih.gov

Chiral Resolution Techniques

The preparation of enantiomerically pure this compound from a racemic mixture requires a chiral resolution strategy.

Kinetic Resolution of Racemic Mixtures

Kinetic resolution (KR) is a widely used method for separating enantiomers based on the different reaction rates of the two enantiomers with a chiral catalyst or reagent. In a classic kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. princeton.edu Enzymatic kinetic resolution is a particularly powerful approach. Lipases are commonly employed for the enantioselective hydrolysis or transesterification of esters. For instance, lipases can selectively hydrolyze one enantiomer of a racemic amino acid ester, leaving the other enantiomer unreacted. The resulting acid and the unreacted ester can then be separated. Lipase (B570770) AS 'Amano' has been shown to be effective in the kinetic resolution of non-natural amino acids. researchgate.net

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of traditional kinetic resolution by combining the enantioselective reaction with in situ racemization of the slower-reacting enantiomer. princeton.edu This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. princeton.edu A successful DKR process requires that the rate of racemization is comparable to or faster than the rate of the resolution step. princeton.edu

For α-amino acid esters, DKR can be achieved by combining an enantioselective enzyme, such as a lipase or protease, with a racemization catalyst. researchgate.net For example, a procedure for the racemization of α-amino acid esters in the presence of catalytic amounts of salicylaldehydes has been described. researchgate.net This racemization method, when coupled with an enantioselective enzymatic reaction, can form the basis of a DKR process. Another approach involves the use of a metal racemization catalyst in conjunction with an enzyme. researchgate.net

Table 2: Comparison of Kinetic Resolution and Dynamic Kinetic Resolution

| Feature | Kinetic Resolution (KR) | Dynamic Kinetic Resolution (DKR) |

| Theoretical Max. Yield | 50% | 100% |

| Process | Enantioselective reaction | Enantioselective reaction + in situ racemization |

| Requirement | Chiral catalyst/reagent | Chiral catalyst/reagent + racemization catalyst/conditions |

This table highlights the key differences between kinetic resolution and dynamic kinetic resolution.

Diastereomeric Derivatization and Separation

Another classical approach to resolving enantiomers is through diastereomeric derivatization. The racemic mixture of this compound can be reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have different physical properties (e.g., solubility, boiling point, chromatographic retention) and can be separated by standard techniques such as crystallization or achiral chromatography. Once separated, the chiral auxiliary can be cleaved to yield the enantiomerically pure forms of the original amino acid ester. For example, dynamic kinetic resolution of α-bromo carboxylic acid derivatives in nucleophilic substitution with chiral α-amino ester nucleophiles has been investigated for the stereoselective synthesis of 1,1′-iminodicarboxylic acid derivatives. researchgate.net

Conformational and Structural Investigations Via Computational Chemistry

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical (QM) methods, especially Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the electronic structure and energetics of molecules. These methods are widely used to study the conformational preferences of α,α-disubstituted amino acids.

The conformational landscape of an amino acid is defined by the relative energies of its different spatial arrangements, which are determined by the torsion angles of its backbone (φ, ψ) and side chains (χ). For α,α-disubstituted amino acids, the steric hindrance imposed by the two α-substituents (a methyl and a propyl group in the case of the parent acid of Methyl 2-amino-2-methylpentanoate) severely restricts the allowed regions in the Ramachandran plot.

Computational studies on analogous molecules, such as α-aminoisobutyric acid (Aib), have shown that these amino acids predominantly adopt conformations in the helical regions of the Ramachandran map (both right-handed α-helix and left-handed α-helix) and to a lesser extent, in the β-sheet region. nih.gov DFT calculations are employed to construct a Potential Energy Surface (PES) by systematically varying the key dihedral angles and calculating the single-point energy for each conformation. This mapping reveals the low-energy conformations and the energy barriers between them.

For a molecule like 2-amino-2-methylpentanoic acid, the parent acid of the methyl ester, one would expect the conformational energy landscape to be similarly restricted. The lowest energy conformers would likely correspond to specific orientations of the propyl side chain relative to the backbone. A representative analysis would involve geometry optimization of various starting conformations to locate the energy minima on the PES.

Table 1: Representative Relative Energies of Aib-containing Tripeptide Conformations Calculated by DFT

| Conformation | Relative Energy (kcal/mol) |

| Right-handed 310-helix | 0.00 |

| Left-handed 310-helix | 0.85 |

| Polyproline II (PPII)-like | 2.50 |

| Extended (β-strand) | 3.20 |

Note: This table is illustrative and based on findings for Aib-containing peptides, as specific data for this compound is not available in the searched literature. The actual energy values will vary depending on the specific molecule and computational level. nih.gov

The conformation and stability of amino acids can be significantly influenced by the surrounding solvent. Computational models can account for solvent effects using either implicit or explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into the stabilization of different conformers due to solvent polarity. For zwitterionic forms of amino acids, polar solvents would be expected to stabilize charged groups.

Explicit Solvent Models: In this approach, individual solvent molecules (e.g., water) are included in the calculation. This allows for the specific interactions, such as hydrogen bonding between the amino acid and solvent molecules, to be directly modeled. While computationally more demanding, this method provides a more detailed and accurate picture of the solvation process.

For this compound, QM/MM (Quantum Mechanics/Molecular Mechanics) or full QM calculations with explicit solvent molecules would reveal the specific hydrogen bonding patterns between the amino and ester groups and the solvent, and how these interactions influence the conformational equilibrium. Studies on similar amino acids in aqueous solution have shown that the solvent can alter the relative energies of different conformers and in some cases, induce conformational transitions. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While QM methods are excellent for determining the energetics of static conformations, Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior and conformational flexibility of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the conformational landscape at a given temperature. nih.gov

For a peptide containing an α,α-disubstituted amino acid like this compound, MD simulations can reveal:

The accessible regions of the Ramachandran plot and the probability of finding the residue in a particular conformation.

The timescales of transitions between different conformational states.

The influence of the constrained residue on the conformation of neighboring amino acids in a peptide chain.

Simulations of peptides containing Aib have demonstrated that this residue strongly promotes the formation and stability of helical structures, particularly the 310-helix. nih.govacs.org It is expected that this compound would exhibit a similar helix-inducing propensity due to the steric hindrance at the α-carbon. MD simulations would be crucial to quantify this effect and to understand how the propyl side chain might further influence the local peptide structure. nih.gov

Analysis of Intramolecular Non-Covalent Interactions

The stability of specific conformations of this compound is governed by a delicate balance of intramolecular non-covalent interactions. libretexts.orgmhmedical.comrsc.org These interactions, though weaker than covalent bonds, collectively play a crucial role in determining the three-dimensional structure of the molecule. Key non-covalent interactions include:

Hydrogen Bonds: Intramolecular hydrogen bonds, for instance between the amino group and the carbonyl oxygen of the ester group, can stabilize folded or turn-like conformations.

Van der Waals Interactions: These interactions, arising from temporary fluctuations in electron density, are significant between non-polar parts of the molecule, such as the methyl and propyl groups. libretexts.org

Steric Repulsion: The repulsion between bulky groups, a dominant factor in α,α-disubstituted amino acids, prevents the molecule from adopting many of the conformations accessible to simpler amino acids.

Computational methods like Atoms in Molecules (AIM) theory and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions from the calculated electron density, providing a deeper understanding of the factors that stabilize the preferred conformers.

Designing Conformationally Restricted Amino Acids

The introduction of conformational constraints into amino acids is a powerful strategy in medicinal chemistry and materials science. nih.govlifechemicals.com By restricting the flexibility of a peptide, it is possible to pre-organize it into a specific bioactive conformation, which can lead to increased potency, selectivity, and metabolic stability. lifechemicals.comnih.gov

The α,α-disubstitution in this compound is a classic example of a design principle for creating conformationally restricted amino acids. rsc.orgrsc.org The gem-dialkyl groups at the α-carbon limit the accessible (φ, ψ) torsional angles, thereby promoting the adoption of specific secondary structures, most notably helical and turn conformations. This property makes such amino acids valuable building blocks for the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. lifechemicals.com Further modifications, such as cyclization of the side chain to the backbone, can impose even greater conformational rigidity. mdpi.com

Advanced Applications in Organic and Peptide Synthesis

Utilization as Precursors for Complex Chiral Molecules

Chiral molecules are fundamental in the synthesis of pharmaceuticals and other bioactive compounds, as their specific three-dimensional arrangement is often crucial for their biological function. nih.gov Optically pure chiral compounds are among the most prevalent active pharmaceutical ingredients, whose efficacy relies on specific interactions with chiral biological receptors. nih.gov Methyl 2-amino-2-methylpentanoate serves as a valuable starting material, or precursor, for constructing these intricate molecules.

The presence of the α-methyl group makes this compound a non-natural, or non-proteinogenic, α,α-disubstituted amino acid. This structural feature is a key tool in drug design. enamine.net By incorporating units like this compound, chemists can build larger, more complex chiral structures. The defined stereochemistry at the α-carbon acts as a control element, guiding the stereochemical outcome of subsequent reactions and ensuring the final product has the desired spatial orientation. This control is essential for creating molecules that can selectively interact with biological targets such as enzymes or receptors.

Role in Peptidomimetic Design and Foldamer Synthesis

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or bioavailability. researchgate.net Foldamers are synthetic molecules designed to fold into specific, predictable conformations, similar to how proteins fold. researchgate.netbiorxiv.org The unique structural properties of α-methylated amino acids like this compound make them highly valuable in these fields.

N-Methylation and Conformational Control in Peptide Backbones

In peptide science, a common strategy to control the shape of a peptide chain is through N-methylation, which involves replacing the hydrogen atom on a backbone amide nitrogen with a methyl group. researchgate.netnih.gov This modification has several profound effects on the peptide's conformation. It eliminates the amide proton's ability to act as a hydrogen bond donor, which can disrupt common secondary structures like α-helices and β-sheets. Simultaneously, the added steric bulk of the methyl group restricts the rotation around the peptide bond, limiting the available conformations the backbone can adopt. nih.govresearchgate.net

The combination of Cα-methylation (as in this compound) and N-methylation provides a powerful toolkit for exercising precise conformational control. While Cα-methylation tends to favor helical structures, N-methylation can be used to introduce specific turns or kinks, or to further rigidify the structure. researchgate.netnih.gov This dual modification strategy allows for the creation of stable foldamers with unique topologies not typically seen in natural peptides. researchgate.net Such control is crucial for designing peptidomimetics that can maintain a specific shape required for binding to a biological target.

Table 1: Effects of Methylation on Peptide Properties

| Modification Type | Structural Impact | Resulting Properties |

|---|---|---|

| Cα-Methylation | Restricts conformational flexibility; favors helical structures. nih.govnih.gov | Suppresses enzymatic degradation; stabilizes desired conformations. enamine.net |

| N-Methylation | Eliminates H-bond donor; restricts peptide bond rotation. nih.gov | Can increase receptor selectivity; enhances metabolic stability and lipophilicity. researchgate.netnih.gov |

Involvement in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. tandfonline.com These reactions are prized for their atom economy and their ability to rapidly generate complex molecules from simple precursors.

Ugi-Type Reactions with Alpha-Amino Acid Esters

The Ugi reaction is a well-known four-component reaction (U-4CR) that typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.com A powerful variation of this process is the Ugi five-center-four-component reaction (U-5C-4CR), which utilizes an α-amino acid as a bifunctional starting material. mdpi.comnih.gov In this variant, the amino acid provides both the amine and the carboxylic acid components.

This compound, as an α-amino acid ester, is an ideal substrate for this type of reaction. In a U-5C-4CR, the amino group of the ester would first condense with an aldehyde to form an imine. This intermediate then reacts with an isocyanide and the internal carboxylic acid (or in this case, its ester derivative), leading to the formation of a highly functionalized α-acylamino amide product. tandfonline.commdpi.com This one-pot process allows for the rapid synthesis of complex, peptide-like scaffolds, which can serve as libraries for screening in drug discovery programs. tandfonline.commdpi.com The use of chiral α-amino acid esters like this compound can also introduce stereoselectivity into the reaction, yielding specific diastereomers of the final product. mdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| (S)-Methyl 2-aminopentanoate |

| (S)-Methyl 2-((R)-2-amino-4-methylpentanamido)-4-methylpentanoate hydrochloride |

| 2-Amino-5-(dimethylamino)-2-methylpentanoic acid |

| Methyl 2-amino-2,4-dimethylpentanoate hydrochloride |

| This compound |

| Methyl 2-methylpentanoate |

| (R)-2-((R)-2-Aminopropanamido)-4-methylpentanoic acid |

| (R)-methyl 2-amino-4-methylpentanoate hydrochloride |

| N-(p-bromobenzoyl) precursor |

| N-aminoazetidine-2-carboxylic acid |

| Trimethylsilylacetylene |

| Valine |

| α-aminobutyric acid |

Future Research Directions

Exploration of Sustainable and Green Synthetic Methodologies for Alpha-Methyl Alpha-Amino Esters

The chemical industry is increasingly shifting towards more environmentally benign processes, and the synthesis of α-methyl α-amino esters is no exception. Future research will prioritize the development of sustainable and green methodologies that minimize waste, reduce energy consumption, and utilize renewable resources. Key areas of investigation will include biocatalysis and flow chemistry.

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. Biocatalytic methods are particularly attractive for the synthesis of chiral α,α-disubstituted amino acids. ucsb.edu Research is expected to focus on:

Enzyme Discovery and Engineering: Identifying and engineering novel enzymes, such as aminopeptidases and amidases, with enhanced activity and substrate specificity for the synthesis of α-methyl α-amino esters.

Whole-Cell Biotransformations: Utilizing whole microbial cells as catalysts to simplify reaction setups and reduce the need for enzyme purification.

Immobilization Techniques: Developing robust methods for immobilizing enzymes to improve their stability and reusability, thereby lowering process costs.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. Future research in this area will likely involve:

Miniaturized and Modular Reactors: Designing and utilizing microreactors and modular flow systems to enable rapid reaction optimization and the synthesis of diverse libraries of α-methyl α-amino esters.

Integration of In-line Purification: Incorporating in-line separation and purification techniques to streamline the manufacturing process and reduce downstream processing steps.

Telescoped Reactions: Developing multi-step syntheses in a continuous flow setup without the need to isolate intermediates, leading to increased efficiency and reduced waste.

| Green Chemistry Approach | Key Advantages | Potential Research Directions |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Discovery of novel enzymes, metabolic engineering of microorganisms. |

| Flow Chemistry | Improved safety and scalability, precise process control, automation. | Development of integrated synthesis and purification systems. |

| Alternative Solvents | Reduced environmental impact, potential for improved reactivity. | Use of ionic liquids, supercritical fluids, and bio-based solvents. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. | Conversion of biomass-derived platform chemicals into amino acid precursors. |

Integration of Artificial Intelligence and Machine Learning in Conformational Prediction and Synthesis Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research. These powerful computational tools can accelerate the discovery and development of new molecules and synthetic routes. For α-methyl α-amino esters, AI and ML will play a crucial role in predicting their conformational preferences and designing efficient synthetic pathways.

Conformational Prediction: The three-dimensional structure of α,α-disubstituted amino acids is critical to their function. AI and ML models can be trained on large datasets of known molecular structures to predict the conformational behavior of novel compounds. This will enable researchers to:

Design Peptides with Specific Folds: Predict how the incorporation of α-methyl α-amino esters will influence the secondary structure of peptides, leading to the design of peptidomimetics with enhanced biological activity and stability.

Understand Receptor Binding: Model the interactions between peptides containing these modified amino acids and their biological targets, aiding in the development of new drugs.

Identifying Novel Synthetic Pathways: Proposing unconventional and potentially more efficient synthetic strategies that may not be obvious to human chemists.

Optimizing Reaction Conditions: Predicting the optimal reaction parameters, such as temperature, solvent, and catalyst, to maximize yield and selectivity.

Predicting Reaction Outcomes: Estimating the likelihood of success for a given synthetic step, allowing researchers to prioritize more promising routes.

| AI/ML Application | Impact on Research | Example |

| Conformational Analysis | Accelerates the design of molecules with desired 3D structures. | Predicting the helical propensity of a peptide containing Methyl 2-amino-2-methylpentanoate. |

| Retrosynthesis Planning | Suggests novel and efficient synthetic routes. | An AI tool proposes a new disconnection strategy for the synthesis of a complex α,α-disubstituted amino acid. |

| Reaction Optimization | Reduces the number of experiments needed to find optimal conditions. | A machine learning model predicts the best catalyst and solvent for an enantioselective alkylation reaction. |

| Predictive Toxicology | Assesses the potential toxicity of new compounds early in the design phase. | An AI model flags a potential toxicity issue with a novel α-amino ester derivative. |

Development of Novel Catalytic Systems for Enantioselective Transformations

The synthesis of enantiomerically pure α-methyl α-amino esters is a significant challenge due to the steric hindrance around the quaternary carbon center. The development of novel and highly efficient catalytic systems is therefore a key area of future research.

Organocatalysis: Chiral organic molecules can act as catalysts for a wide range of asymmetric transformations. Research in this area is focused on:

Bifunctional Catalysts: Designing catalysts with multiple functional groups that can activate both the electrophile and the nucleophile, leading to high enantioselectivity. youtube.com

Phase-Transfer Catalysis: Utilizing chiral phase-transfer catalysts to promote reactions between reactants in different phases, offering a practical and scalable approach to asymmetric synthesis.

Metal Catalysis: Transition metal complexes are powerful catalysts for a variety of C-C and C-N bond-forming reactions. Future efforts will concentrate on:

Palladium-Catalyzed C-H Activation: Developing palladium catalysts that can selectively functionalize the C-H bonds of α-aminoisobutyric acid and its derivatives, providing a direct route to a wide range of chiral α,α-disubstituted amino acids. nih.govrsc.org

Cooperative Catalysis: Exploring synergistic catalytic systems that combine a transition metal catalyst with an organocatalyst or another metal catalyst to achieve unprecedented levels of selectivity and reactivity.

Biomimetic Catalysis: Inspired by the efficiency and selectivity of enzymes, researchers are developing artificial catalysts that mimic the active sites of natural systems. A notable example is the use of pyridoxal-based catalysts, which can facilitate the asymmetric α-functionalization of N-unprotected amino esters. acs.org

| Catalytic System | Catalyst Example | Transformation | Enantioselectivity (ee) |

| Palladium Catalysis | Pd(II) with MPAThio ligand | Enantioselective β-C–H arylation of N-phthalyl-protected Aib | 86–98% |

| Organocatalysis | Cinchona alkaloid derivatives | Asymmetric epoxidation/domino ring-opening esterification | up to >99% |

| Biomimetic Catalysis | Chiral Pyridoxal | Directed asymmetric α-C allylic alkylation of N-unprotected α-monosubstituted amino esters | 85–96% |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium (B1175870) Bromide | Asymmetric alkylation of glycinate Schiff base | High |

The continued development of these and other innovative catalytic systems will be crucial for the efficient and selective synthesis of this compound and its analogs, paving the way for their broader application in medicinal chemistry, materials science, and beyond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.